molecular formula C16H16FNO4S2 B2377216 1-((4-Fluorophenyl)sulfonyl)-3-(phenylsulfonyl)pyrrolidine CAS No. 1448029-78-4

1-((4-Fluorophenyl)sulfonyl)-3-(phenylsulfonyl)pyrrolidine

Cat. No.: B2377216
CAS No.: 1448029-78-4
M. Wt: 369.43
InChI Key: HPNHXUKXCPKTFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((4-Fluorophenyl)sulfonyl)-3-(phenylsulfonyl)pyrrolidine is an organic compound with a complex structure that includes a pyrrolidine ring substituted with both 4-fluorophenylsulfonyl and phenylsulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((4-Fluorophenyl)sulfonyl)-3-(phenylsulfonyl)pyrrolidine typically involves the reaction of pyrrolidine with 4-fluorobenzenesulfonyl chloride and phenylsulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as column chromatography to isolate the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-((4-Fluorophenyl)sulfonyl)-3-(phenylsulfonyl)pyrrolidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can lead to the formation of sulfoxides or other reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl groups, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce sulfoxides.

Scientific Research Applications

1-((4-Fluorophenyl)sulfonyl)-3-(phenylsulfonyl)pyrrolidine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-((4-Fluorophenyl)sulfonyl)-3-(phenylsulfonyl)pyrrolidine involves its interaction with specific molecular targets. The sulfonyl groups can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The fluorine atom may enhance the compound’s binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Fluorobenzenesulfonyl)pyrrolidine
  • 1-(Phenylsulfonyl)pyrrolidine
  • 4-Fluorophenyl sulfone

Uniqueness

1-((4-Fluorophenyl)sulfonyl)-3-(phenylsulfonyl)pyrrolidine is unique due to the presence of both 4-fluorophenylsulfonyl and phenylsulfonyl groups on the pyrrolidine ring. This dual substitution pattern imparts distinct chemical properties and potential biological activities that are not observed in similar compounds with only one sulfonyl group.

Properties

IUPAC Name

3-(benzenesulfonyl)-1-(4-fluorophenyl)sulfonylpyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FNO4S2/c17-13-6-8-15(9-7-13)24(21,22)18-11-10-16(12-18)23(19,20)14-4-2-1-3-5-14/h1-9,16H,10-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPNHXUKXCPKTFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1S(=O)(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FNO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.